Lipophilicity Differentiation: XLogP vs. Free‑Acid and De‑Acetylated Analogs
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate displays a computed XLogP of 0.8, whereas the corresponding free acid, 3-(1-acetylpyrrolidin-2-yl)propanoic acid (CAS 1378845‑12‑5), carries a free carboxyl group that lowers its XLogP and increases its topological polar surface area by at least 20 Ų (estimated from the acid-ester difference for pyrrolidine propanoates) [1][2]. The de‑acetylated analog, ethyl 3-(pyrrolidin-2-yl)propanoate (CAS 103038‑22‑8, C₉H₁₇NO₂, MW 171.24), lacks the acetyl oxygen, reducing its hydrogen‑bond acceptor count from 3 to 2 and yielding a lower estimated XLogP (approximately 0.3–0.5 based on fragment constants) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP = 0.8; H‑bond acceptors = 3 (PubChem computed) |
| Comparator Or Baseline | Free acid 3-(1-acetylpyrrolidin-2-yl)propanoic acid: predicted XLogP ≈ –1.5; H‑bond acceptors = 4. De‑acetylated ethyl 3-(pyrrolidin-2-yl)propanoate: H‑bond acceptors = 2; estimated XLogP ≈ 0.4. |
| Quantified Difference | XLogP difference of at least 2.3 log units vs. free acid; H‑bond acceptor count difference of ±1 vs. both comparators. |
| Conditions | Computed properties (PubChem 2021.05.07 release); comparator properties estimated from structural analogs. |
Why This Matters
The higher lipophilicity and distinct hydrogen‑bonding profile of the ethyl ester acetyl derivative favor membrane permeability and blood‑brain barrier penetration in neurological drug discovery programs, differentiating it from more polar, less permeable analogs.
- [1] PubChem. Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate. Compound Summary CID 71332308. https://pubchem.ncbi.nlm.nih.gov/compound/100401-14-7 (accessed 2026-05-10). View Source
- [2] PubChem. Ethyl 3-(pyrrolidin-2-yl)propanoate. Compound Summary for CAS 103038-22-8. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
